molecular formula C21H18BrN5O4 B2410577 2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 941949-73-1

2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2410577
CAS RN: 941949-73-1
M. Wt: 484.31
InChI Key: NSEBWOKULSSXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,2,4-triazolo[4,3-a]pyrazine, which is a class of compounds known for their potential antiviral and antimicrobial activities . The presence of the 1,2,4-triazole ring, a heterocyclic compound containing three nitrogen atoms, is a significant feature of this compound .


Molecular Structure Analysis

The compound’s structure includes a 1,2,4-triazolo[4,3-a]pyrazine core, substituted with phenyl groups at positions 7 and 2. The phenyl group at position 7 is further substituted with a bromine atom, while the phenyl group at position 2 is substituted with an acetamide group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures have been reported to undergo various reactions. For instance, 1,2,4-triazolo[4,3-a]quinoxaline derivatives can react with different amines and triazole-2-thiol .


Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . Its melting point, infrared (IR) spectrum, and nuclear magnetic resonance (NMR) spectrum are not explicitly provided in the literature.

Scientific Research Applications

Potential Applications in Medicinal Chemistry

  • Anti-Asthma Agents : Triazolopyrimidines, closely related to the triazolopyrazin structure, have been explored for their potential as antiasthma agents. This research suggests the capability of these compounds to act as mediator release inhibitors, highlighting their potential utility in treating asthma and related respiratory conditions (Medwid et al., 1990).

  • Antimicrobial Activity : Another study focused on the synthesis of pyrazole and fused pyrazolopyrimidine derivatives, including those with a triazolopyrazin framework, demonstrating their antimicrobial activity. This research provides a foundation for developing new antimicrobial agents based on this scaffold (Abunada et al., 2008).

  • Insecticidal Properties : The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety, similar in complexity to the triazolopyrazin structure, against the cotton leafworm were documented. These findings suggest the potential of triazolopyrazin derivatives in developing new insecticidal compounds (Fadda et al., 2017).

  • Anticancer and Antiviral Activities : A study on (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4] thiadiazine derivatives showed promising in vitro anticoronavirus and antitumoral activities. This research underlines the versatility of the triazolopyrazin scaffold in developing compounds with potential antiviral and anticancer applications (Jilloju et al., 2021).

Future Directions

The compound and its derivatives could be further explored for their potential antiviral and antimicrobial activities . Additionally, the compound’s structure could be modified to enhance its bioactivity .

properties

IUPAC Name

2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O4/c1-2-31-17-9-5-15(6-10-17)23-18(28)13-27-21(30)26-12-11-25(20(29)19(26)24-27)16-7-3-14(22)4-8-16/h3-12H,2,13H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEBWOKULSSXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.